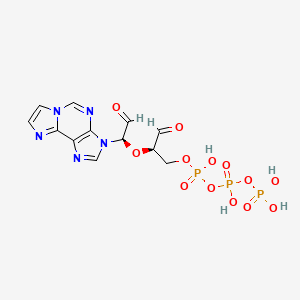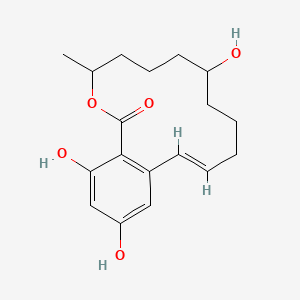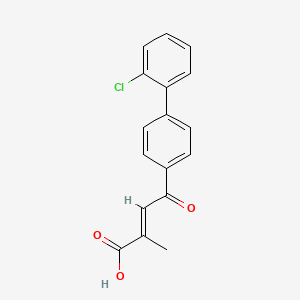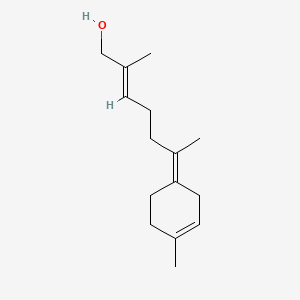![molecular formula C11H20NO10S3- B1233305 omega-[(Methylsulfinyl)alkyl]glucosinolate](/img/structure/B1233305.png)
omega-[(Methylsulfinyl)alkyl]glucosinolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Omega-[(methylsulfinyl)alkyl]glucosinolate is an alkylglucosinolate resulting from the removal of the proton of the hydrogen sulfate group of any omega-[(methylsulfinyl)alkyl]glucosinolic acid. It is a conjugate base of an omega-[(methylsulfinyl)alkyl]glucosinolic acid.
Applications De Recherche Scientifique
Isolation and Purification : Omega-[(Methylsulfinyl)alkyl]glucosinolates, along with other glucosinolate hydrolysis products, have been isolated and purified from different plant sources. These compounds are of interest for their potential use in organic synthesis and for their biological activities (Vaughn & Berhow, 2004).
Biosynthesis and Enzymatic Processes : Studies have focused on the biosynthesis of glucosinolates, including the condensing enzyme of the chain elongation cycle in certain plants like Eruca sativa. This enzyme is responsible for inserting additional methylene groups into the side chain of methionine, a key component in glucosinolate formation (Falk et al., 2004).
Gene Association in Plant-Insect Interactions : Research has shown that in Arabidopsis, the AOP2 gene plays a role in the modification of aliphatic (methionine-derived) glucosinolates. This gene's expression is influenced by light and is most abundant in leaf and stem tissues (Neal et al., 2010).
Evolution of Secondary Metabolism : Gene duplications, such as AOP2 and AOP3, have been identified as important in the diversification of secondary metabolism, including the biosynthesis of glucosinolates in plants (Kliebenstein et al., 2001).
Chemical Diversity and Plant Defense : Investigations into the diversity of glucosinolates within certain plant families have unraveled a wide range of glucosinolate structures. This diversity plays a key role in plant defense mechanisms and evolutionary trajectories (Olsen et al., 2016).
Plant Resistance Against Herbivores : Studies have explored how different glucosinolates influence plant resistance against herbivores, both generalists and specialists. This research provides insights into the relationship between specific glucosinolates and insect responses (Rohr et al., 2011).
Biological Activities and Health Benefits : Glucosinolates like sulforaphane (1-isothiocyanato-4-(methylsulfinyl)butane) have shown a range of biological activities, including antioxidant, antimicrobial, anticancer, and anti-inflammatory effects. These properties are significant for their potential health benefits in humans (Kim & Park, 2016).
Propriétés
Nom du produit |
omega-[(Methylsulfinyl)alkyl]glucosinolate |
|---|---|
Formule moléculaire |
C11H20NO10S3- |
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
[(Z)-[4-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate |
InChI |
InChI=1S/C11H21NO10S3/c1-24(17)4-2-3-7(12-22-25(18,19)20)23-11-10(16)9(15)8(14)6(5-13)21-11/h6,8-11,13-16H,2-5H2,1H3,(H,18,19,20)/p-1/b12-7-/t6-,8-,9+,10-,11+,24?/m1/s1 |
Clé InChI |
PHYYADMVYQURSX-XEAHXTBRSA-M |
SMILES isomérique |
CS(=O)CCC/C(=N/OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES |
CS(=O)CCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O |
SMILES canonique |
CS(=O)CCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(S)-2-[(R)-3-amino-4-(2-fluorophenyl)butyryl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B1233225.png)
![Sodium;3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[(2-phenyl-2-sulfonatoacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1233226.png)










